Tetramethylammonium

Catalog No.
S589078
CAS No.
51-92-3
M.F
C4H12N+
M. Wt
74.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetramethylammonium

CAS Number

51-92-3

Product Name

Tetramethylammonium

IUPAC Name

tetramethylazanium

Molecular Formula

C4H12N+

Molecular Weight

74.14 g/mol

InChI

InChI=1S/C4H12N/c1-5(2,3)4/h1-4H3/q+1

InChI Key

QEMXHQIAXOOASZ-UHFFFAOYSA-N

SMILES

C[N+](C)(C)C

Synonyms

tetraamethylammonium acetate, tetramethylammonium, tetramethylammonium bromide, tetramethylammonium chloride, tetramethylammonium fluoride, tetramethylammonium hydrogen dichloride, tetramethylammonium hydroxide, tetramethylammonium hydroxide pentahydrate, tetramethylammonium iodide, tetramethylammonium nitrate, tetramethylammonium perchlorate, tetramethylammonium sulfate (2:1), tetramethylammonium tribromide, tetramethylammonium triiodide, trimethylaminomethane

Canonical SMILES

C[N+](C)(C)C

Neuroscience:

  • Neuromuscular Research: TMA's similarity to the neurotransmitter acetylcholine allows researchers to study its effects on neuromuscular junctions. By blocking or mimicking acetylcholine's action at these junctions, scientists can gain insights into neuromuscular function and dysfunction in diseases like myasthenia gravis .

Pharmacology and Toxicology:

  • Drug Discovery and Development: TMA serves as a valuable tool in studying the mechanisms of action of various drugs and toxins. Its interaction with different receptors and ion channels can help researchers understand how these substances affect the body .
  • Toxicity Testing: TMA's known neurotoxic effects make it useful in assessing the potential toxicity of new compounds. Researchers can observe how these compounds interact with TMA to predict their potential neurotoxicity .

Material Science and Engineering:

  • Ion Exchange Resins: TMA-based cations are incorporated into ion exchange resins. These resins have applications in water purification, chromatography, and separation processes .
  • Polymer Chemistry: TMA can be used as a counter-ion in the synthesis of specific polymers, modifying their properties and applications .

Environmental Science:

  • Microbial Ecology: TMA is produced by some marine organisms and can serve as an indicator of specific bacterial communities in the environment .
  • Environmental Toxicology: Studies explore the potential for TMA to act as an environmental contaminant and its impact on various organisms .

Tetramethylammonium, with the chemical formula N CH3 4+\text{N CH}_3\text{ }_4^+, is the simplest quaternary ammonium cation. It consists of a nitrogen atom bonded to four methyl groups, resulting in a positively charged ion. This compound is isoelectronic with neopentane and is commonly encountered in the form of various salts, such as tetramethylammonium chloride and tetramethylammonium hydroxide. The cation's tetrahedral geometry around the nitrogen atom contributes to its unique properties, including its hydrophilicity, which distinguishes it from other quaternary ammonium compounds .

, primarily through its salts. For instance:

  • Formation of Salts: Tetramethylammonium hydroxide reacts with acids to form corresponding tetramethylammonium salts. For example:
    N CH3 4++HFN CH3 4+F+H2O\text{N CH}_3\text{ }_4^++\text{HF}\rightarrow \text{N CH}_3\text{ }_4^+\text{F}^-+\text{H}_2\text{O}
  • Decomposition: Tetramethylammonium salts can decompose thermally, yielding trimethylamine and dimethyl ether as major products:
    2N CH3 4++OH2N CH3 3+MeO2+H2O2\text{N CH}_3\text{ }_4^++\text{OH}^-\rightarrow 2\text{N CH}_3\text{ }_3+\text{MeO}_2+\text{H}_2\text{O}
  • Phase Transfer Catalysis: Tetramethylammonium chloride acts as an effective phase transfer catalyst in halex reactions, facilitating the exchange of halides in organic synthesis .

Tetramethylammonium exhibits significant biological activity, particularly as a ganglion-stimulant drug. Its structural similarity to acetylcholine allows it to bind to nicotinic acetylcholine receptors, leading to stimulation of autonomic ganglia. This interaction can result in respiratory difficulties and muscular paralysis due to overstimulation . Additionally, tetramethylammonium has been shown to be readily absorbed from the gastrointestinal tract, with nearly complete absorption within 60 to 90 minutes .

Tetramethylammonium can be synthesized through various methods:

  • Methylation of Trimethylamine: The most common method involves reacting trimethylamine with methyl chloride:
    Me3N+MeClN CH3 4++Cl\text{Me}_3\text{N}+\text{MeCl}\rightarrow \text{N CH}_3\text{ }_4^++\text{Cl}^-
  • Salt Metathesis: Tetramethylammonium salts can also be prepared by salt metathesis reactions. For example, tetramethylammonium borohydride can be synthesized from tetramethylammonium hydroxide and sodium borohydride .

Tetramethylammonium and its derivatives have several applications:

  • Chemical Synthesis: Used as a phase transfer catalyst in organic reactions.
  • Pharmaceutical Research: Investigated for its effects on neurotransmitter systems.
  • Etching Agent: Tetramethylammonium hydroxide is utilized in semiconductor manufacturing as an etchant due to its ability to selectively etch silicon dioxide without damaging nitride masks .

Research has shown that tetramethylammonium interacts with various biological systems, particularly through its agonistic effects on nicotinic acetylcholine receptors. Studies indicate that prolonged exposure can lead to desensitization of these receptors, affecting nerve and muscle function . Furthermore, tetramethylammonium's absorption and distribution in biological systems have been documented, highlighting its rapid uptake and widespread distribution upon administration .

Tetramethylammonium shares similarities with other quaternary ammonium compounds but exhibits unique properties due to its hydrophilicity and specific biological interactions. Here are some similar compounds:

Compound NameChemical FormulaKey Characteristics
TetraethylammoniumN C2H5 4+\text{N C}_2\text{H}_5\text{ }_4^+Less hydrophilic; different biological activity
TetrapropylammoniumN C3H7 4+\text{N C}_3\text{H}_7\text{ }_4^+Larger alkyl groups; altered solubility properties
TrimethylamineN CH3 3\text{N CH}_3\text{ }_3Not a quaternary ammonium; volatile and basic

Tetramethylammonium's unique tetrahedral structure and hydrophilic nature set it apart from these similar compounds, influencing its reactivity and biological interactions significantly.

XLogP3

0.3

Exact Mass

74.096974387 g/mol

Monoisotopic Mass

74.096974387 g/mol

Heavy Atom Count

5

UNII

H0W55235FC

Related CAS

14190-16-0 (sulfate[2:1])
15625-56-6 (tribromide)
1941-24-8 (nitrate)
2537-36-2 (perchlorate)
373-68-2 (fluoride)
4337-68-2 (triiodide)
64-20-0 (bromide)
75-57-0 (chloride)
75-58-1 (iodide)
75-59-2 (hydroxide)

Other CAS

12386-10-6
51-92-3
19269-48-8

Wikipedia

Tetramethylammonium

General Manufacturing Information

Methanaminium, N,N,N-trimethyl-, octahydrotriborate(1-) (1:1): INACTIVE

Dates

Modify: 2023-08-15

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